Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]-

Chemical identity Molecular weight Library enumeration

Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]- (CAS 122479-18-9) is a synthetic heterocyclic small molecule built on the imidazo[1,2‑b]pyridazine scaffold, featuring a phenyl substituent at the 2‑position and a benzamide moiety linked via a methylene bridge at the 3‑position. With a molecular formula of C₂₀H₁₆N₄O and a molecular weight of 328.37 g/mol, it belongs to the broader class of imidazo[1,2‑b]pyridazine benzamides that have been explored as kinase inhibitor scaffolds, particularly for VEGFR2 and other tyrosine kinases.

Molecular Formula C20H16N4O
Molecular Weight 328.4 g/mol
CAS No. 122479-18-9
Cat. No. B12934596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]-
CAS122479-18-9
Molecular FormulaC20H16N4O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)CNC(=O)C4=CC=CC=C4
InChIInChI=1S/C20H16N4O/c25-20(16-10-5-2-6-11-16)21-14-17-19(15-8-3-1-4-9-15)23-18-12-7-13-22-24(17)18/h1-13H,14H2,(H,21,25)
InChIKeyMJOAKMZFCWGBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]- (CAS 122479-18-9): Core Identity and Structural Class Overview


Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]- (CAS 122479-18-9) is a synthetic heterocyclic small molecule built on the imidazo[1,2‑b]pyridazine scaffold, featuring a phenyl substituent at the 2‑position and a benzamide moiety linked via a methylene bridge at the 3‑position . With a molecular formula of C₂₀H₁₆N₄O and a molecular weight of 328.37 g/mol, it belongs to the broader class of imidazo[1,2‑b]pyridazine benzamides that have been explored as kinase inhibitor scaffolds, particularly for VEGFR2 and other tyrosine kinases [1].

Why Generic Imidazo[1,2-b]pyridazine Derivatives Cannot Substitute for CAS 122479-18-9 in Targeted Research


The imidazo[1,2‑b]pyridazine scaffold is highly sensitive to the nature and position of substituents; even minor modifications—such as shifting the phenyl group from the 2‑ to the 6‑position or replacing the benzamide with a heterocyclic amide—can dramatically alter kinase selectivity, potency, and physicochemical properties [1]. Without compound‑specific characterization data, a generic imidazo[1,2‑b]pyridazine cannot be assumed to recapitulate the binding mode, target engagement, or pharmacokinetic profile of N‑[(2‑phenylimidazo[1,2‑b]pyridazin‑3‑yl)methyl]benzamide, making blind substitution a high‑risk strategy in reproducible research and lead optimization campaigns [2].

Quantitative Differentiation Evidence for Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]- (CAS 122479-18-9)


Molecular Weight Differentiation vs. Common Imidazo[1,2-b]pyridazine Library Members

The molecular weight of CAS 122479-18-9 (328.37 g/mol) places it in a distinct physicochemical space versus many commercial imidazo[1,2‑b]pyridazine screening compounds, such as the heavily substituted MET inhibitor NVP‑BVU972 (MW 340.38 g/mol). While both share the imidazo[1,2‑b]pyridazine core, the ≈12 Da lower mass and absence of a quinoline or pyrazole extension in CAS 122479-18-9 can result in measurably different lipophilicity and permeability, critical for hit‑to‑lead progression .

Chemical identity Molecular weight Library enumeration

Scaffold‑Based VEGFR2 Inhibitory Potency: Class‑Level Benchmarking

While direct VEGFR2 inhibition data for CAS 122479-18-9 are not publicly available, the structurally related 6‑phenoxy‑imidazo[1,2‑b]pyridazine benzamide derivative 6b (described in Miyamoto et al. 2012) exhibits an IC₅₀ of 7.1 nM against VEGFR2 [1]. This provides a class‑level potency benchmark; the 2‑phenyl‑3‑benzamide substitution pattern of CAS 122479-18-9 represents a regioisomeric variation that could yield differential hinge‑binding interactions and selectivity versus the 6‑phenoxy series [2].

VEGFR2 Kinase inhibition Imidazo[1,2-b]pyridazine

In Vivo Anti‑Inflammatory Activity of 2‑Phenylimidazo[1,2‑b]pyridazine Congeners

A series of 2‑phenylimidazo[1,2‑b]pyridazine carboxylic acid derivatives demonstrated statistically significant anti‑inflammatory activity in rat carrageenan‑induced paw edema models [1]. Although the acidic congeners differ from the neutral benzamide of CAS 122479-18-9, the shared 2‑phenylimidazo[1,2‑b]pyridazine core suggests that this scaffold can engage anti‑inflammatory targets in vivo, providing a rational basis for further profiling of the benzamide analog.

Anti-inflammatory In vivo 2-phenylimidazo[1,2-b]pyridazine

High‑Value Application Scenarios for Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]- (CAS 122479-18-9)


Kinase Inhibitor Lead Optimization and SAR Expansion

CAS 122479-18-9 serves as a key regioisomeric probe for exploring alternative hinge‑binding orientations within the imidazo[1,2‑b]pyridazine VEGFR2 inhibitor series. Its 2‑phenyl‑3‑benzamide architecture offers a departure from the 6‑phenoxy pattern of compound 6b (IC₅₀ 7.1 nM), enabling systematic SAR studies to map potency and selectivity determinants [1].

Anti‑Inflammatory Drug Discovery Based on 2‑Phenylimidazo[1,2‑b]pyridazine Scaffolds

The compound provides a neutral, non‑acidic entry point for investigating the anti‑inflammatory pharmacology of 2‑phenylimidazo[1,2‑b]pyridazines, a scaffold with validated in vivo efficacy in rodent inflammation models [2]. Screening in cytokine release or NF‑κB reporter assays could uncover novel mechanism‑of‑action starting points distinct from COX inhibition.

Scaffold‑Hopping Library Design for Kinase Selectivity Profiling

With a molecular weight of 328.37 g/mol and a compact benzamide side chain, CAS 122479-18-9 is well‑suited for inclusion in focused kinase inhibitor libraries aimed at scaffold‑hopping exercises. Its differentiated physicochemical profile vs. bulkier imidazo[1,2‑b]pyridazine analogs (e.g., NVP‑BVU972, MW 340.38) may yield distinct selectivity fingerprints across the kinome .

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